molecular formula C8H5ClN2OS2 B4429847 5-CHLORO-N-(13-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE

5-CHLORO-N-(13-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE

Cat. No.: B4429847
M. Wt: 244.7 g/mol
InChI Key: VBGAHMPOZZJMQQ-UHFFFAOYSA-N
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Description

5-Chloro-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene core substituted with a chlorine atom at the 5-position and a carboxamide group at the 2-position. The carboxamide nitrogen is further bonded to a 1,3-thiazole ring. This structure combines electron-withdrawing (chlorine) and electron-donating (thiazole) moieties, which may influence its physicochemical properties, such as solubility, stability, and biological activity.

Properties

IUPAC Name

5-chloro-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2OS2/c9-6-2-1-5(14-6)7(12)11-8-10-3-4-13-8/h1-4H,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGAHMPOZZJMQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with thiazole-2-amine. This reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)

Biological Activity

5-Chloro-N-(13-thiazol-2-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological properties, potential therapeutic applications, synthesis methods, and relevant case studies.

Structural Overview

The compound features a thiophene ring , a thiazole ring , and a carboxamide functional group . The incorporation of chlorine atoms enhances its reactivity and biological activity. The structural characteristics are summarized in the following table:

Structural FeatureDescription
Thiophene RingContributes to the compound's reactivity and interaction with biological targets.
Thiazole RingEnhances binding affinity to enzymes and receptors.
Carboxamide GroupImparts solubility and stability to the compound.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of specific enzymes involved in various diseases. Notable activities include:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit antimicrobial effects against various pathogens, suggesting potential use in treating infections.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit inflammatory pathways, indicating its potential as an anti-inflammatory agent.
  • Antithrombotic Activity : As an impurity in rivaroxaban, a well-known antithrombotic drug, it plays a role in the drug's efficacy and safety profile.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Antimicrobial Activity : A recent investigation screened various derivatives of thiophene carboxamides, including this compound, revealing potent activity against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of thiazole derivatives, reporting that the compound significantly reduced pro-inflammatory cytokine production in vitro .

Synthesis Methods

The synthesis of this compound involves several steps:

  • Preparation of Intermediates : The synthesis typically starts with the preparation of thiophene and thiazole intermediates.
  • Reaction Conditions : Specific catalysts and solvents are used to ensure high yield and purity.
  • Industrial Production : Large-scale synthesis may employ optimized reaction conditions to minimize impurities.

Comparison with Similar Compounds

The compound is compared with other thiophene derivatives known for their biological activities:

Compound NameBiological Activity
5-Chloro-2-thiophenecarboxylic acidUsed in the synthesis of rivaroxaban
5-Chlorothiophene-2-carboxaldehydeAnother thiophene derivative with applications in organic synthesis

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 5-chloro-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide with structurally related compounds from the evidence:

Compound Name Core Structure Key Substituents Stability Biological Activity Synthetic Yield
5-Chloro-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide (Target Compound) Thiophene 5-Cl, 2-carboxamide linked to 1,3-thiazole Not reported Hypothesized: Antithrombotic/anti-inflammatory Not reported
5-Chloro-N-({(5S)-2-oxo-3-[4-(5,6-dihydro-4H-[1,2,4]triazin-1-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide methanesulfonate Thiophene 5-Cl, 2-carboxamide linked to oxazolidinone and triazine; methanesulfonate counterion High stability under heat/humidity Antithrombotic, anti-atherosclerosis Not disclosed
5-Chloro-N-phenylpyrazine-2-carboxamide derivatives Pyrazine 5-Cl, 2-carboxamide linked to varied phenyl groups Varies by substituent Antimicrobial, enzyme inhibition 18–89%

Key Comparative Insights

  • Stability: The methanesulfonate salt of the oxazolidinone-triazine-thiophene derivative exhibits superior stability under high-temperature/humidity conditions compared to non-salt forms or simpler carboxamides .
  • Synthetic Complexity : The pyrazine-based analogues demonstrate wide variability in synthetic yields (18–89%) depending on substituent steric and electronic effects . For the target compound, the thiazole substituent’s bulkiness may pose synthetic challenges, necessitating optimized coupling conditions.
  • Thiazole-containing compounds are also known for antimicrobial and anti-inflammatory properties, suggesting broader therapeutic utility.

Computational and Analytical Considerations

For instance:

  • DFT could model the electron-withdrawing effect of the 5-Cl group on thiophene’s aromaticity.
  • Multiwfn’s topology analysis might predict intermolecular interactions (e.g., hydrogen bonding via carboxamide) critical for crystalline stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-CHLORO-N-(13-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE
Reactant of Route 2
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5-CHLORO-N-(13-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE

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